5-(4-Methoxyphenyl)pyridin-2-amine
Overview
Description
5-(4-Methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amine group at the second position and a methoxyphenyl group at the fifth position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) and tubulin polymerization . AChE plays a crucial role in nerve function, and tubulin is a key protein in cell division. Therefore, these could potentially be the targets of 5-(4-Methoxyphenyl)pyridin-2-amine.
Mode of Action
Similar compounds have been found to inhibit ache and tubulin polymerization . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission. Inhibition of tubulin polymerization can disrupt cell division, potentially leading to cell death.
Pharmacokinetics
Similar compounds have been found to have satisfactory drug-like characteristics and adme properties . These properties can impact the bioavailability of the compound, determining how much of the drug reaches its target site in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(4-Methoxyphenyl)pyridin-2-amine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
5-(4-Methoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. Compared to 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, the pyridine derivative exhibits different binding affinities and selectivities towards molecular targets. This uniqueness makes it a valuable compound for developing selective inhibitors and probes in biochemical research .
Properties
IUPAC Name |
5-(4-methoxyphenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWWIPYFIQSGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602413 | |
Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503536-75-2 | |
Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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